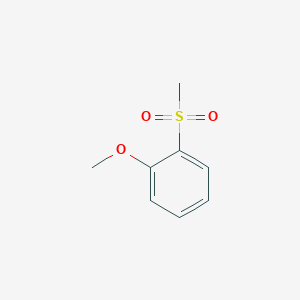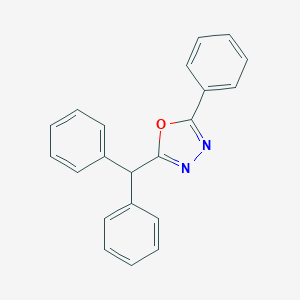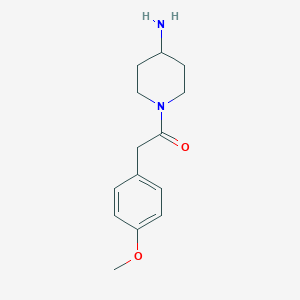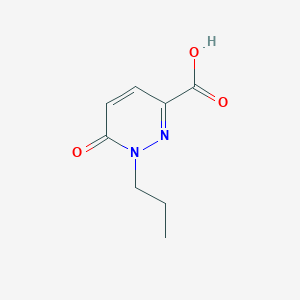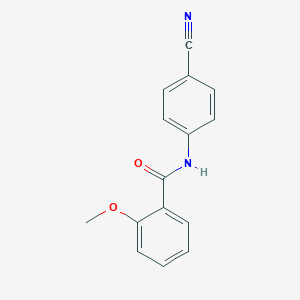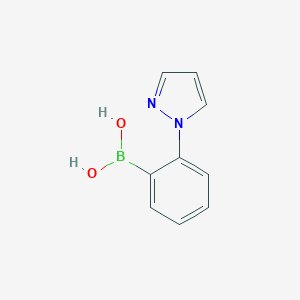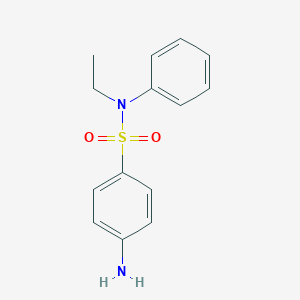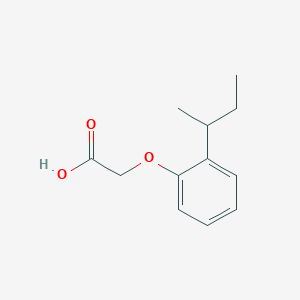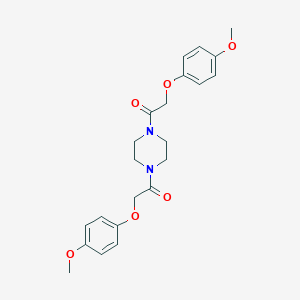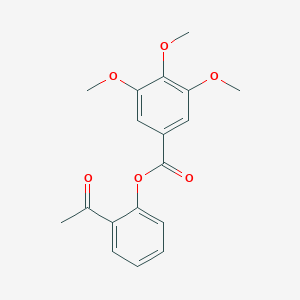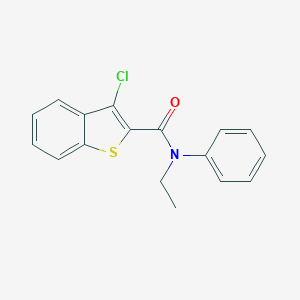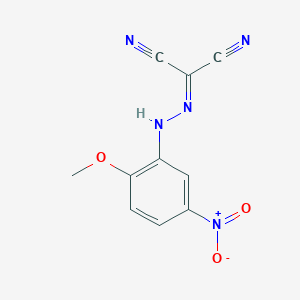
Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)-, also known as MNPN, is a chemical compound that has been used in scientific research for various purposes. MNPN is a yellow crystalline solid that is soluble in organic solvents and has a molecular formula of C9H8N4O4.
Mécanisme D'action
The mechanism of action of Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)- is not well understood. However, it is believed to interact with metal ions and form stable complexes. These complexes can be detected using various spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)-. However, it has been reported to exhibit antibacterial and antifungal activities. Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)- has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)- in lab experiments is its high sensitivity and selectivity for the detection of metal ions. It is also relatively easy to synthesize and purify. However, Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)- has some limitations, such as its limited solubility in aqueous solutions and its potential toxicity.
Orientations Futures
There are several future directions for the use of Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)- in scientific research. One potential application is in the development of new metal-based drugs for the treatment of cancer and other diseases. Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)- could also be used as a sensor for the detection of metal ions in environmental and biological samples. Additionally, further studies are needed to investigate the mechanism of action and potential toxicity of Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)-.
Méthodes De Synthèse
Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)- can be synthesized by reacting 2-methoxy-5-nitrobenzohydrazide with acetic anhydride and propanedinitrile. The reaction takes place in the presence of a catalyst, such as pyridine, and the product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)- has been used in scientific research as a reagent for the detection of various metal ions, such as copper, iron, and nickel. It has also been used as a ligand for the preparation of metal complexes. In addition, Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)- has been used as a chromogenic reagent for the determination of various amino acids and peptides.
Propriétés
Numéro CAS |
64691-89-0 |
|---|---|
Nom du produit |
Propanedinitrile, ((2-methoxy-5-nitrophenyl)hydrazono)- |
Formule moléculaire |
C10H7N5O3 |
Poids moléculaire |
245.19 g/mol |
Nom IUPAC |
2-[(2-methoxy-5-nitrophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C10H7N5O3/c1-18-10-3-2-8(15(16)17)4-9(10)14-13-7(5-11)6-12/h2-4,14H,1H3 |
Clé InChI |
MQXCHFGIODALHC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN=C(C#N)C#N |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN=C(C#N)C#N |
Autres numéros CAS |
64691-89-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



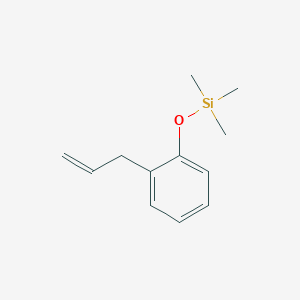
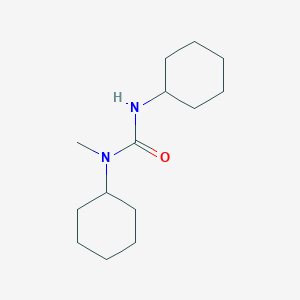
![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)
